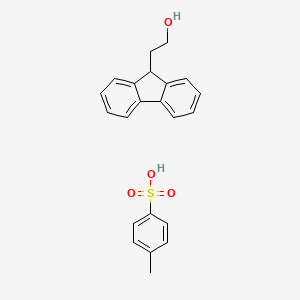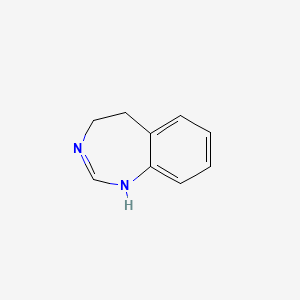
(Nonadec-1-ene-3-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nonadec-1-ene-3-sulfonyl)benzene is an organic compound characterized by a long aliphatic chain (nonadec-1-ene) attached to a benzene ring via a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadec-1-ene-3-sulfonyl)benzene typically involves the sulfonation of nonadec-1-ene followed by the attachment of the sulfonyl group to a benzene ring. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The reaction is usually carried out under controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where nonadec-1-ene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then processed to isolate and purify the desired product. Advanced techniques such as distillation and crystallization are often employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(Nonadec-1-ene-3-sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(Nonadec-1-ene-3-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (Nonadec-1-ene-3-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonadec-1-ene: A simple aliphatic hydrocarbon with similar chain length but lacking the sulfonyl and benzene functionalities.
Benzene sulfonic acid: Contains the sulfonyl group attached directly to the benzene ring but lacks the long aliphatic chain.
Uniqueness
(Nonadec-1-ene-3-sulfonyl)benzene is unique due to its combination of a long aliphatic chain, a sulfonyl group, and a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that require both hydrophobic and hydrophilic characteristics.
Propiedades
Número CAS |
62872-70-2 |
|---|---|
Fórmula molecular |
C25H42O2S |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
nonadec-1-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C25H42O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(4-2)28(26,27)25-22-19-17-20-23-25/h4,17,19-20,22-24H,2-3,5-16,18,21H2,1H3 |
Clave InChI |
ZTPNMNURQXVBGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


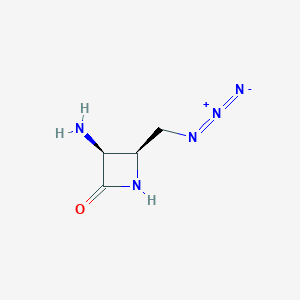
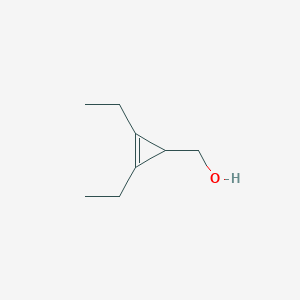
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
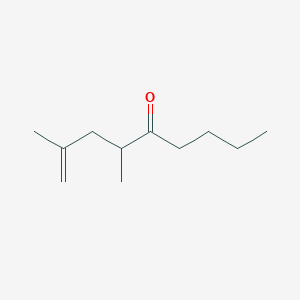
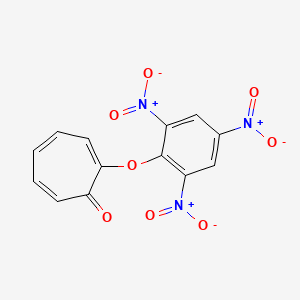
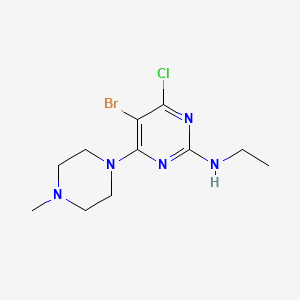
![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
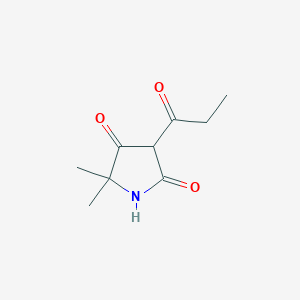
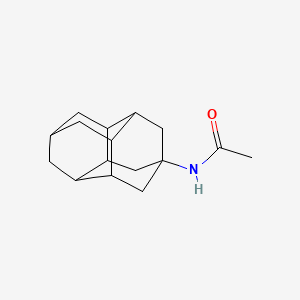

arsane](/img/structure/B14507262.png)
